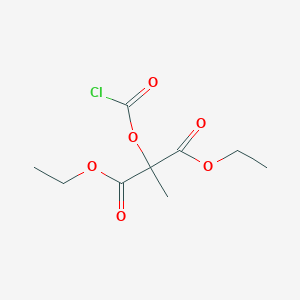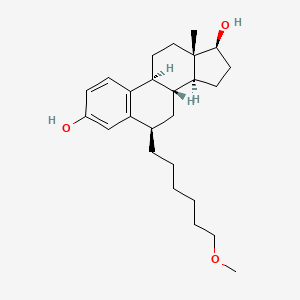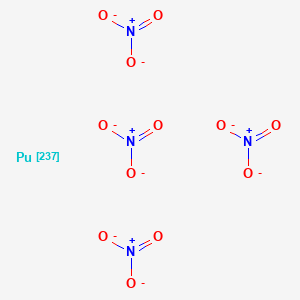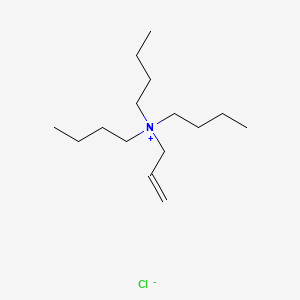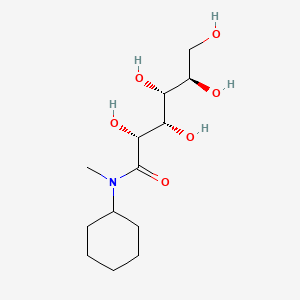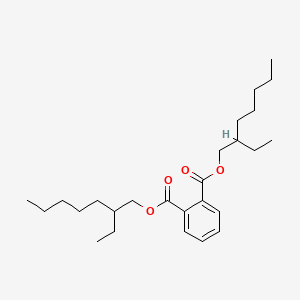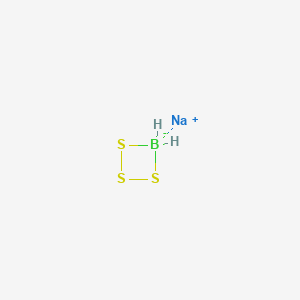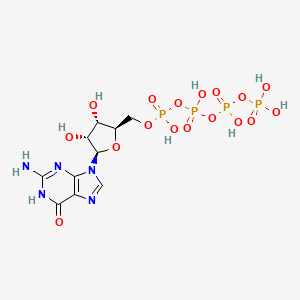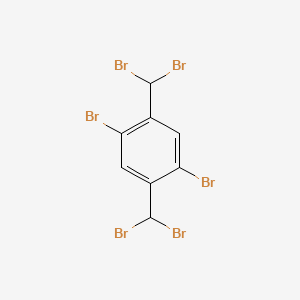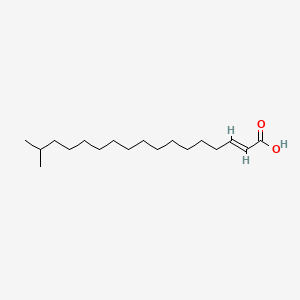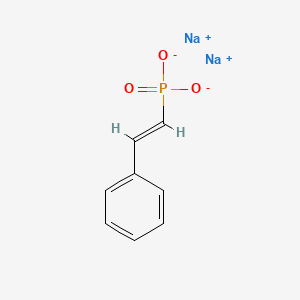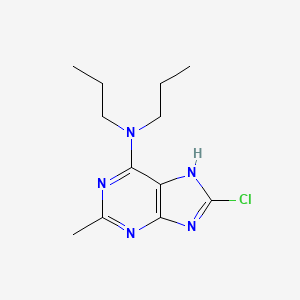
8-chloro-2-methyl-N,N-dipropyl-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 19130 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
The synthesis of NSC 19130 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure of NSC 19130 through a series of chemical reactions. This often requires the use of catalysts and specific temperature conditions to ensure the correct formation of the compound.
Purification: After the initial formation, the compound undergoes purification processes to remove any impurities. This can involve techniques such as crystallization or chromatography.
Final Modifications: The final step involves making any necessary modifications to the compound to achieve the desired chemical structure. This can include adding functional groups or making other chemical alterations.
In industrial settings, the production of NSC 19130 is scaled up using similar methods but with adjustments to accommodate larger quantities. This often involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
NSC 19130 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
NSC 19130 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, NSC 19130 is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: In biology, NSC 19130 is studied for its potential effects on biological systems. This includes research into its potential as a therapeutic agent for various diseases.
Medicine: In medicine, NSC 19130 is being investigated for its potential use in the treatment of certain medical conditions. This includes research into its mechanism of action and its effects on different biological pathways.
Industry: In industry, NSC 19130 is used in the production of various products. This includes its use as an intermediate in the synthesis of other chemicals and its potential use in the development of new materials.
Mechanism of Action
The mechanism of action of NSC 19130 involves its interaction with specific molecular targets and pathways. This can include binding to certain proteins or enzymes, altering their activity, and affecting various biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
NSC 19130 can be compared to other similar compounds to highlight its unique properties. Some similar compounds include:
NSC 125973: This compound has similar chemical properties but differs in its specific applications and effects.
NSC 2107: This compound is used in similar research applications but has a different mechanism of action.
NSC 44150: This compound has similar chemical reactions but differs in its industrial applications.
The uniqueness of NSC 19130 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications in different scientific fields.
Properties
CAS No. |
5444-62-2 |
|---|---|
Molecular Formula |
C12H18ClN5 |
Molecular Weight |
267.76 g/mol |
IUPAC Name |
8-chloro-2-methyl-N,N-dipropyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H18ClN5/c1-4-6-18(7-5-2)11-9-10(14-8(3)15-11)17-12(13)16-9/h4-7H2,1-3H3,(H,14,15,16,17) |
InChI Key |
LFIVXCGAAMILTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC2=C1NC(=N2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


